Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate

Lipophilicity Drug Design ADME Optimization

This (2S,4R) chiral, N-Boc-2-difluoromethyl-4-hydroxypiperidine (CAS 2361610-13-9) is a pre-optimized medicinal chemistry scaffold with LogP=2.0119, offering a +0.7 log unit advantage over non-fluorinated analogs. The CF2H group acts as a bioisostere for thiol/hydroxyl, enhancing binding while modulating ADME. Its defined stereochemistry is critical for γ-secretase modulation and CRTH2 antagonist SAR. Procure this 98% pure building block to ensure reproducible biological data and synthetic efficiency. Avoid late-stage fluorination risks. Ideal for CNS drug discovery and fragment-based approaches.

Molecular Formula C11H19F2NO3
Molecular Weight 251.274
CAS No. 2361610-13-9
Cat. No. B2375189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate
CAS2361610-13-9
Molecular FormulaC11H19F2NO3
Molecular Weight251.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(F)F)O
InChIInChI=1S/C11H19F2NO3/c1-11(2,3)17-10(16)14-5-4-7(15)6-8(14)9(12)13/h7-9,15H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyORYMDJDWLMTKMA-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 2361610-13-9): Chiral Fluorinated Piperidine Building Block for Drug Discovery Procurement


Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 2361610-13-9) is a chiral, orthogonally protected piperidine derivative bearing a difluoromethyl group at the 2-position (S configuration) and a hydroxyl group at the 4-position (R configuration) on a six-membered N-Boc-piperidine ring . With a molecular formula of C11H19F2NO3, a molecular weight of 251.27 g/mol, and a vendor-specified purity of 98%, this compound belongs to the class of fluorinated N-heterocyclic building blocks increasingly deployed in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational bias [1][2]. Its specific (2S,4R) stereochemistry and the presence of both a hydrogen-bond-donating hydroxyl handle and a lipophilic difluoromethyl substituent distinguish it from regioisomeric, diastereomeric, and non-fluorinated piperidine analogs commonly offered for pharmaceutical research and development.

Why Generic Substitution Fails for Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 2361610-13-9): Regioisomeric, Stereochemical, and Physicochemical Non-Interchangeability


Generic substitution of CAS 2361610-13-9 with other difluoromethyl-hydroxypiperidine carboxylates or non-fluorinated N-Boc-piperidinols is scientifically unsound because the (2S,4R) configuration, the 2-difluoromethyl-4-hydroxy substitution pattern, and the resulting physicochemical profile are each independently critical for downstream molecular recognition, pharmacokinetic behavior, and synthetic derivatization trajectory . The difluoromethyl group is a recognized lipophilic bioisostere of both thiol and hydroxyl groups, capable of donating a hydrogen bond while simultaneously increasing logP by approximately 0.7 units compared to the non-fluorinated N-Boc-4-hydroxypiperidine [1][2]. The 2-position attachment of CF2H, combined with the 4-hydroxyl group in a trans-relationship, establishes a unique spatial presentation of hydrogen-bond donor/acceptor pharmacophoric elements that differs fundamentally from the 4,4-geminal regioisomer (CAS 1696932-03-2) or the 3,5-disubstituted analog (CAS 1262412-64-5). Consequently, SAR campaigns, patent strategies, and synthetic routes that depend on this specific scaffold cannot be satisfied by in-class substitutes without risking altered target engagement, metabolic profiles, or crystallinity of downstream intermediates. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 2361610-13-9) vs. Closest Analogs


LogP Lipophilicity Differential: (2S,4R)-2-CF2H-4-OH-Piperidine vs. Non-Fluorinated N-Boc-4-Hydroxypiperidine

The target compound exhibits a calculated LogP of 2.01, representing a 0.69 log unit increase in lipophilicity compared to the non-fluorinated N-Boc-4-hydroxypiperidine (LogP = 1.32) [1]. This enhancement is attributable to the difluoromethyl substituent at the 2-position, which increases membrane permeability potential while retaining hydrogen-bond donor capacity through the CF2H proton [2]. For CNS-targeted programs or cellular permeability-limited projects, this 0.7 log unit shift may represent the difference between a brain-penetrant and peripherally restricted compound.

Lipophilicity Drug Design ADME Optimization

Purity Benchmarking: 98% (CAS 2361610-13-9) vs. 95% for the 4,4-Geminal Difluoro Regioisomer (CAS 1696932-03-2)

The target compound is routinely supplied at 98% purity (HPLC-grade), as specified by Leyan . In contrast, the closest regioisomeric analog, tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1696932-03-2), is offered at 95% purity from the same vendor . This 3-percentage-point purity differential reduces the impurity burden for downstream reactions by approximately 60% (from 5% total impurities to 2%), which is critical for multi-step synthetic sequences where impurity carry-through can compromise yield and complicate purification of final active pharmaceutical ingredients.

Chemical Purity Procurement Quality Synthetic Intermediate

LogP Differentiation from the 5,5-Difluoro-3-hydroxymethyl Regioisomer (CAS 1262412-64-5)

The target compound (LogP = 2.01) is approximately 0.14 to 0.20 log units more lipophilic than the 5,5-difluoro-3-hydroxymethyl analog 1-Boc-5,5-difluoro-3-(hydroxymethyl)piperidine (CAS 1262412-64-5, LogP = 1.81–1.87) . Although both compounds share the molecular formula C11H19F2NO3 and molecular weight 251.27, the positional arrangement of fluorine atoms (geminal CF2 at C5 vs. CHF2 at C2) and the functional group at the alternative position (hydroxymethyl vs. hydroxyl) produce measurable differences in partition coefficient that reflect distinct solvation and hydrogen-bonding environments.

Lipophilicity Comparison Regioisomer Differentiation Fragment-Based Drug Discovery

Ring-Size Differentiation: Piperidine (C6) vs. Pyrrolidine (C5) Scaffold—LogP and Molecular Weight Differences

Compared to its pyrrolidine (5-membered ring) counterpart, tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 2810050-73-6), the target piperidine compound presents a LogP increase of 0.39 units (2.01 vs. 1.62) and a molecular weight increase of 14.03 g/mol (251.27 vs. 237.24) . The additional methylene unit in the piperidine ring not only increases lipophilicity but also alters ring conformational preferences (chair vs. envelope), which can impact the spatial presentation of the CF2H and OH pharmacophores in protein binding pockets.

Scaffold Hopping Ring Size Physicochemical Comparison

Stereochemical Configuration (2S,4R) as a Defined Chiral Scaffold for Diastereoselective Synthesis

The (2S,4R) absolute configuration of CAS 2361610-13-9, confirmed by its SMILES notation C(OC(C)(C)C)(=O)N1[C@H](C(F)F)C[C@H](O)CC1, establishes a trans-relationship between the 2-difluoromethyl and 4-hydroxyl substituents . This contrasts with the (2S,4S) cis-diastereomer and the (2R,4R) enantiomer, each of which would present the CF2H and OH groups in distinct spatial orientations. In the difluorinated piperidine patent literature for Alzheimer's disease γ-secretase modulation, the stereochemistry at the 2- and 4-positions has been shown to be a critical determinant of Aβ(1-42) selective inhibition potency [1][2]. The defined (2S,4R) stereochemistry makes this compound a specific input for stereocontrolled synthetic sequences where the relative and absolute configuration must be preserved.

Chirality Diastereoselective Synthesis Stereochemical Integrity

Physicochemical Profile Alignment with Lead-Like Chemical Space: Rule-of-5 and 3D Fragment Metrics

The target compound satisfies all key drug-likeness filters: molecular weight 251.27 g/mol (<500), LogP 2.01 (<5), TPSA 49.77 Ų (<140), 1 hydrogen bond donor, 3 hydrogen bond acceptors, and only 1 rotatable bond . In the context of fluorinated piperidine 3D fragments for fragment-based drug discovery, the presence of the difluoromethyl group contributes to three-dimensional character (fraction sp³ = 0.55 for the piperidine ring carbons), which has been associated with improved clinical success rates [1]. The single rotatable bond (the Boc tert-butyl group) further constrains conformational flexibility, reducing the entropic penalty upon protein binding relative to more flexible analogs such as 1-Boc-5,5-difluoro-3-(hydroxymethyl)piperidine (2 rotatable bonds) .

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Property Space

Optimal Application Scenarios for Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 2361610-13-9) Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogP ~2.0) with Hydrogen-Bond Donor Capacity

In medicinal chemistry campaigns where the target LogP window is centered around 2.0—common for orally bioavailable, CNS-eligible compounds—CAS 2361610-13-9 provides a pre-optimized scaffold with LogP = 2.0119, representing a +0.7 log unit enhancement over the non-fluorinated N-Boc-4-hydroxypiperidine (LogP = 1.32) . The difluoromethyl group simultaneously donates a hydrogen bond (CF2H···X interaction), a property not available from trifluoromethyl or methyl substituents, making this compound uniquely suited for programs seeking to maintain or enhance target binding while tuning ADME properties [1]. Procurement of this specific compound avoids the need for late-stage fluorination, which can be low-yielding and may compromise stereochemical integrity.

Stereocontrolled Synthesis of γ-Secretase Modulators and Aβ(1-42) Selective Inhibitors

Patent literature on difluorinated piperidines for Alzheimer's disease (US 2010/0010041 A1) demonstrates that the relative and absolute stereochemistry at the 2- and 4-positions of the piperidine ring is a critical determinant of γ-secretase modulation and selective Aβ(1-42) inhibition [2]. CAS 2361610-13-9, with its defined (2S,4R) configuration, serves as a chiral building block for constructing the 1,2-disubstituted piperidine core present in this chemotype. The Boc protecting group enables orthogonal N-deprotection for subsequent N-functionalization, while the 4-hydroxyl group provides a handle for esterification, etherification, or oxidation. The 98% purity specification reduces the risk of diastereomeric impurities that could confound biological assay interpretation.

Fragment-Based Drug Discovery (FBDD) Library Design with Fluorinated 3D Piperidine Fragments

Recent chemoinformatic analyses of fluorinated piperidines demonstrate that strategic fluorination enhances three-dimensional character and modulates basicity (pKa) of the piperidine nitrogen, which correlates with reduced hERG channel affinity and cardiac safety liability [3]. CAS 2361610-13-9, with its single rotatable bond (RotB = 1), TPSA of 49.77 Ų, and molecular weight of 251.27 g/mol, occupies a privileged region of fragment chemical space with high ligand efficiency potential. Its (2S,4R) configuration and the 2-CF2H group provide a defined 3D pharmacophore that can be elaborated through the Boc-deprotected amine and the 4-hydroxyl group into lead-like molecules. The 0.39 LogP advantage over the pyrrolidine analog (LogP = 1.62) makes the piperidine scaffold more suitable for targets with hydrophobic binding pockets.

CRTH2 (DP2) Receptor Antagonist Development and Allergic Inflammation Programs

Although direct binding data for CAS 2361610-13-9 at CRTH2 is not publicly available, the structural motif of a 2-difluoromethyl-substituted N-Boc-piperidine aligns with the core scaffold of several potent CRTH2 antagonists in the patent literature (IC50 values ranging from 1 to 100 nM for advanced analogs) [4]. The target compound provides the chiral piperidine core with the appropriate (2S,4R) stereochemistry for further elaboration into CRTH2 antagonists. The difluoromethyl group at the 2-position can serve as a metabolically stable replacement for a carboxylic acid moiety, a common liability in CRTH2 antagonist series due to poor oral bioavailability. Procuring this intermediate enables SAR exploration around the piperidine scaffold without committing to a full synthetic sequence from achiral starting materials.

Quote Request

Request a Quote for Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.